Ethyl 5-hydroxypyrimidine-2-carboxylate Ethyl 5-hydroxypyrimidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1240622-58-5
VCID: VC5379220
InChI: InChI=1S/C7H8N2O3/c1-2-12-7(11)6-8-3-5(10)4-9-6/h3-4,10H,2H2,1H3
SMILES: CCOC(=O)C1=NC=C(C=N1)O
Molecular Formula: C7H8N2O3
Molecular Weight: 168.152

Ethyl 5-hydroxypyrimidine-2-carboxylate

CAS No.: 1240622-58-5

Cat. No.: VC5379220

Molecular Formula: C7H8N2O3

Molecular Weight: 168.152

* For research use only. Not for human or veterinary use.

Ethyl 5-hydroxypyrimidine-2-carboxylate - 1240622-58-5

Specification

CAS No. 1240622-58-5
Molecular Formula C7H8N2O3
Molecular Weight 168.152
IUPAC Name ethyl 5-hydroxypyrimidine-2-carboxylate
Standard InChI InChI=1S/C7H8N2O3/c1-2-12-7(11)6-8-3-5(10)4-9-6/h3-4,10H,2H2,1H3
Standard InChI Key HXPCNJRSHKYNFO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NC=C(C=N1)O

Introduction

Structural and Molecular Characteristics

Ethyl 5-hydroxypyrimidine-2-carboxylate belongs to the pyrimidine family, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. Its molecular formula is C₇H₈N₂O₃, with a molar mass of 168.15 g/mol . The hydroxyl group at position 5 and the ethyl carboxylate at position 2 introduce polarity and hydrogen-bonding capacity, influencing its reactivity and interactions with biological targets (Fig. 1).

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₈N₂O₃
Molar Mass168.15 g/mol
Melting PointNot fully characterized
Boiling PointNot reported
DensityNot reported

The absence of comprehensive melting or boiling point data underscores the need for further experimental characterization. Comparative analysis with structurally similar compounds, such as ethyl 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylate (melting point: 106–107°C) , suggests that the hydroxyl and carboxylate groups may confer similar crystalline properties.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of ethyl 5-hydroxypyrimidine-2-carboxylate can be inferred from methods used for analogous pyrimidine derivatives. A patent describing the synthesis of 5-hydroxyl pyrimidine-2-carboxylic acid (CN103880757A) provides a foundational approach:

  • Alkoxylation: Reacting 5-bromo-2-cyanopyrimidine with benzyl alcohol in toluene using cesium carbonate, cuprous iodide, and 1,10-phenanthroline at 80–110°C yields 5-benzyloxy-2-cyanopyrimidine.

  • Hydrolysis and Acidification: Treating the intermediate with a strong base (e.g., NaOH) followed by acidification precipitates the carboxylic acid.

To obtain the ethyl ester, esterification of the carboxylic acid with ethanol under acidic conditions (e.g., H₂SO₄) is a plausible final step. Alternative routes may involve direct functionalization of preformed pyrimidine rings, though such methods remain underexplored in the literature.

Reaction Optimization

Key parameters influencing yield and purity include:

  • Temperature: Reactions conducted at 80–110°C favor intermediate formation .

  • Catalysts: Cuprous iodide and 1,10-phenanthroline enhance coupling efficiency in alkoxylation steps .

  • Purification: Column chromatography or recrystallization is critical for isolating high-purity products.

Comparative Analysis with Related Compounds

Table 2: Comparison of Pyrimidine Derivatives

CompoundMolecular FormulaMelting Point (°C)Biological Activity
Ethyl 5-hydroxypyrimidine-2-carboxylateC₇H₈N₂O₃Antibacterial (modest)
5-Hydroxypyrimidine-2-carboxylic acidC₅H₄N₂O₃Enzyme inhibition
Ethyl 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylateC₁₂H₁₁N₃O₃106–107 Not reported

The ethyl ester’s reduced polarity compared to the carboxylic acid may limit its direct enzyme interactions but enhance membrane permeability .

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